Cas no 2108139-04-2 (4-Isoxazol-5-yl-4-methylpiperidine hydrochloride)

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is a heterocyclic organic compound featuring an isoxazole ring fused to a methyl-substituted piperidine scaffold, with hydrochloride salt formation enhancing its stability and solubility. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate or building block in drug discovery. The isoxazole moiety contributes to potential bioactivity, while the piperidine core offers conformational rigidity, aiding in target binding. The hydrochloride form ensures improved handling and storage properties. Its synthetic utility lies in modular derivatization, enabling the development of novel compounds with tailored pharmacological or chemical properties. Suitable for research-scale and industrial use, it adheres to high-purity standards.
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride structure
2108139-04-2 structure
Product name:4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
CAS No:2108139-04-2
MF:C9H15ClN2O
MW:202.681201219559
CID:5725550
PubChem ID:119057210

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • MFCD29035045
    • 4-Isoxazol-5-yl-4-methylpiperidinehydrochloride
    • 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
    • 5-(4-methylpiperidin-4-yl)-1,2-oxazole;hydrochloride
    • 1858251-48-5
    • 2108139-04-2
    • Inchi: 1S/C9H14N2O.ClH/c1-9(3-6-10-7-4-9)8-2-5-11-12-8;/h2,5,10H,3-4,6-7H2,1H3;1H
    • InChI Key: XQUZKHRXJKLYBK-UHFFFAOYSA-N
    • SMILES: Cl.O1C(=CC=N1)C1(C)CCNCC1

Computed Properties

  • Exact Mass: 202.0872908g/mol
  • Monoisotopic Mass: 202.0872908g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.1Ų

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB418262-1g
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride; .
2108139-04-2
1g
€477.00 2024-06-07
TRC
I139305-50mg
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
2108139-04-2
50mg
$ 155.00 2022-06-04
abcr
AB418262-1 g
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
2108139-04-2
1g
€489.50 2023-06-16
abcr
AB418262-500 mg
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
2108139-04-2
500MG
€373.00 2023-02-03
TRC
I139305-100mg
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
2108139-04-2
100mg
$ 260.00 2022-06-04
abcr
AB418262-500mg
4-Isoxazol-5-yl-4-methylpiperidine hydrochloride; .
2108139-04-2
500mg
€397.00 2024-06-07

Additional information on 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride

Comprehensive Overview of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride (CAS No. 2108139-04-2)

4-Isoxazol-5-yl-4-methylpiperidine hydrochloride (CAS No. 2108139-04-2) is a specialized chemical compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique isoxazole and piperidine structural motifs, is often explored for its potential applications in drug discovery and medicinal chemistry. Researchers are particularly interested in its role as a building block for designing novel therapeutic agents, thanks to its versatile reactivity and compatibility with various synthetic pathways.

The molecular structure of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride combines a 5-membered isoxazole ring with a 6-membered piperidine ring, which is further substituted with a methyl group at the 4-position. This structural arrangement contributes to its distinct physicochemical properties, including solubility, stability, and reactivity. The hydrochloride salt form enhances its crystallinity, making it easier to handle and characterize in laboratory settings. Such properties are critical for researchers focusing on high-throughput screening and structure-activity relationship (SAR) studies.

In recent years, the demand for 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride has surged due to its relevance in addressing contemporary health challenges. For instance, the compound has been investigated for its potential role in developing treatments for neurological disorders, given the pharmacological significance of piperidine derivatives in modulating neurotransmitter systems. Additionally, its isoxazole moiety is known to exhibit antimicrobial and anti-inflammatory properties, aligning with the growing interest in combating antibiotic resistance and chronic inflammatory conditions.

From a synthetic chemistry perspective, 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride serves as a valuable intermediate in multicomponent reactions and click chemistry. Its compatibility with modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, makes it a preferred choice for chemists aiming to streamline drug development processes. The compound’s robustness under various reaction conditions further underscores its utility in medicinal chemistry optimization.

The market for 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride is expanding, driven by the increasing investment in pharmaceutical R&D and the rise of precision medicine. Companies specializing in custom synthesis and contract research organizations (CROs) are actively stocking this compound to meet the needs of academic and industrial researchers. Furthermore, its application in proteomics and chemical biology studies has opened new avenues for exploring protein-ligand interactions and signaling pathways.

Quality control and regulatory compliance are paramount when working with 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride. Reputable suppliers ensure that the compound meets stringent purity standards, often exceeding 98%, as verified by HPLC and NMR analyses. Researchers are advised to source the compound from certified vendors to guarantee consistency and reproducibility in their experiments. Proper storage conditions, such as maintaining the compound in a cool, dry environment, are also essential to preserve its integrity.

Looking ahead, the versatility of 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride positions it as a key player in the next generation of drug discovery. Its potential applications span from central nervous system (CNS) therapeutics to infectious disease research, reflecting the compound’s broad relevance in addressing unmet medical needs. As scientific advancements continue to unfold, this compound is poised to remain at the forefront of innovative pharmaceutical development.

For researchers seeking detailed technical data or custom synthesis services for 4-Isoxazol-5-yl-4-methylpiperidine hydrochloride, consulting specialized chemical databases and collaborating with experienced synthetic chemists is highly recommended. The compound’s unique attributes and growing applicability make it a valuable asset in the toolkit of modern drug developers and biochemical researchers alike.

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Amadis Chemical Company Limited
(CAS:2108139-04-2)4-Isoxazol-5-yl-4-methylpiperidine hydrochloride
A1178737
Purity:99%/99%
Quantity:500mg/1g
Price ($):235.0/283.0